N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
Description
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-13(26)21-19-23-20-22-17(14-6-4-3-5-7-14)12-18(25(20)24-19)15-8-10-16(27-2)11-9-15/h3-12,18H,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
MUULXXRIODTBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Formation of the Triazolopyrimidine Ring
-
Synthesis of 1,3-Diketone Intermediate :
-
Cyclocondensation with 5-Amino-1,2,4-Triazole :
Introduction of the Acetamide Group at Position 2
The acetamide moiety is introduced via post-synthetic modification of the triazolopyrimidine core. Two primary strategies are documented:
Chlorination Followed by Nucleophilic Substitution
-
Chlorination at Position 2 :
-
Substitution with Acetamide :
Direct Amination and Acetylation
-
Amination at Position 2 :
-
Acetylation of the Amino Group :
Alternative Route: One-Pot Synthesis
A streamlined approach combines cyclocondensation and acetylation in a single pot, reducing purification steps:
-
Simultaneous Cyclocondensation and Acetylation :
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Use of Lewis Acids : ZnCl₂ (10 mol%) in cyclocondensation improves reaction rate (8 hours vs. 12 hours).
Analytical Characterization
Key spectroscopic data for the final compound:
| Parameter | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, 2H, Ar-H), 7.55 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃) |
| LC-MS (m/z) | 375.2 [M+H]⁺ |
| Melting Point | 218–220°C |
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Complexity |
|---|---|---|---|---|
| Chlorination-Substitution | 50–60% | >90% | 12 hours | Moderate |
| Amination-Acetylation | 80–85% | >95% | 18 hours | High |
| One-Pot Synthesis | 55–60% | 85–90% | 24 hours | Low |
Challenges and Solutions
Chemical Reactions Analysis
N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmacological Properties
The compound belongs to the class of 1,2,4-triazoles and their derivatives, which are known for a wide range of bioactivities. Key pharmacological properties include:
- Antimicrobial Activity : Research indicates that 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, derivatives containing triazolo-pyrimidine cores have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Compounds with triazolo-pyrimidine structures have been explored for their potential in cancer therapy. They target specific proteins involved in cell division and proliferation, such as polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells .
- Enzyme Inhibition : N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been identified as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management . This suggests potential applications in treating type 2 diabetes by enhancing insulin sensitivity.
Synthesis and Mechanism of Action
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The mechanism by which it exerts its biological effects often involves interaction with specific receptors or enzymes:
- Glucokinase Activation : The compound acts as an activator of glucokinase, which plays a crucial role in glucose homeostasis . This action may contribute to its antidiabetic effects.
- Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
A number of studies have documented the efficacy of N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide:
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Key Observations :
- Triazolo vs. Pyrazolo Cores: Pyrazolo[1,5-a]pyrimidines () exhibit planar aromatic systems, favoring intercalation in DNA or enzyme binding pockets.
- Substituent Impact :
- 4-Methoxyphenyl (4-MeOPh) : Common in the Target (Position 7) and Compound 10a (Position 5). This group enhances solubility and may modulate electron density for target binding .
- Acetamide : Present in the Target (Position 2) and ZINC000021797248 (Position 2), this group improves water solubility and facilitates hydrogen bonding with biological targets .
Key Observations :
Key Observations :
- The acetamide group in ZINC000021797248 correlates with strong binding to metalloproteinase II, highlighting its role in enzyme inhibition .
Biological Activity
N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties and mechanisms of action of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a triazolo[1,5-a]pyrimidine core with methoxyphenyl and phenyl substituents. Its molecular formula is with a molecular weight of 453.5 g/mol. The IUPAC name for the compound is 4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide .
Biological Activity Overview
The biological activity of N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has been investigated across various studies. Key areas of interest include:
- Antitumor Activity : The compound has shown promising results as an antitumor agent. In vitro studies demonstrated its cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes such as JAK1 and JAK2, which are involved in critical signaling pathways related to cancer progression .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases .
The mechanism of action primarily involves the inhibition of kinase activity associated with cancer cell proliferation. By binding to the active sites of JAK1 and JAK2, the compound prevents phosphorylation events that activate downstream signaling pathways crucial for tumor growth .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
-
Cytotoxicity Assays : In a study evaluating cytotoxic effects on various cancer cell lines (e.g., MCF-7), the compound exhibited IC50 values indicating potent antitumor activity .
Cell Line IC50 (µM) MCF-7 12.5 K-562 15.0 HL-60 10.0 -
Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on JAK kinases. Results showed a significant decrease in kinase activity at low concentrations .
Enzyme Inhibition (%) at 10 µM JAK1 85 JAK2 78 - Antioxidant Activity : The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing an effective scavenging ability comparable to standard antioxidants .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF | +25% | |
| Additive | Ac₂O (0.1 eq) | +15% | |
| Temperature | 70–100°C | +30% |
Basic: How can researchers characterize the structural purity of this compound?
Answer:
Combine multiple analytical techniques:
- X-ray crystallography : Resolves crystal packing and confirms regiochemistry (e.g., triazolo-pyrimidine fusion) .
- NMR spectroscopy : Key signals include:
- Mass spectrometry : Exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical m/z) .
Advanced: How can regiochemical outcomes during synthesis be controlled to avoid isomer contamination?
Answer:
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., 4-methoxyphenyl) direct cyclization to the 7-position .
- Reagent stoichiometry : Excess enol ether (1.5 eq) favors the desired 5-phenyl-7-aryl product .
- Kinetic vs. thermodynamic control : Lower temperatures (70°C) favor kinetic products, while prolonged heating (24–72 hrs) drives thermodynamic stabilization .
Advanced: What computational methods are recommended to predict the compound’s binding interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., metalloproteinases) .
- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .
- ADMET prediction : SwissADME or ProTox-II to evaluate permeability, toxicity, and metabolic stability .
Q. Table 2: Example Docking Scores for Hypothetical Targets
| Target | Binding Energy (kcal/mol) | Predicted Activity | Source |
|---|---|---|---|
| MMP-2 | -9.2 | Potent inhibitor | |
| CYP3A4 | -5.8 | Low interaction |
Advanced: How should conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Answer:
- Dose-response assays : Establish IC₅₀ values across multiple concentrations to distinguish specific inhibition from off-target effects.
- Selectivity profiling : Test against related enzymes (e.g., MMP-9 vs. MMP-2) to confirm target specificity .
- Cell viability assays : Use MTT or ATP-based assays to correlate bioactivity with cytotoxicity thresholds .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale processing .
- Purification : Optimize column chromatography gradients (e.g., ethyl acetate/hexane) for higher throughput .
Advanced: How can structural analogs be designed to enhance metabolic stability while retaining activity?
Answer:
- Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to reduce CYP450 metabolism .
- Halogenation : Introduce fluorine at the 4-phenyl position to block oxidative degradation .
- Prodrug strategies : Mask polar groups (e.g., acetamide) as esters for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
